molecular formula C16H12N4OS2 B2594196 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862973-97-5

4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2594196
CAS No.: 862973-97-5
M. Wt: 340.42
InChI Key: LNDRUXJTIYBBFL-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a combination of benzothiazole, thiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a methoxy group is introduced to the benzothiazole ring. This is followed by the formation of the thiazole ring through cyclization reactions involving appropriate thioamide and halogenated precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It can act as a kinase inhibitor, promoting mitotic arrest and apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is unique due to its combination of benzothiazole, thiazole, and pyridine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in various research applications .

Properties

IUPAC Name

4-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-21-12-5-2-6-13-14(12)19-16(23-13)20-15-18-11(9-22-15)10-4-3-7-17-8-10/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDRUXJTIYBBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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